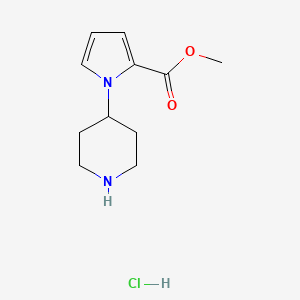

methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride

Description

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1240528-40-8) is a heterocyclic organic compound with the molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol . Its structure comprises a pyrrole ring substituted with a methyl carboxylate group at position 2 and a piperidin-4-yl group at position 1, with a hydrochloride counterion enhancing stability and solubility. Key identifiers include:

Properties

IUPAC Name |

methyl 1-piperidin-4-ylpyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;/h2-3,8-9,12H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMNAOCTUIEWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240528-40-8 | |

| Record name | methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Pyrrole Core

The foundational step involves synthesizing the pyrrole-2-carboxylate core, which can be achieved via established methods such as the Paal-Knorr synthesis or through multistep approaches involving acylation and formylation. A notable approach involves:

- Starting Material: Pyrrole derivatives, such as pyrrole-2-carboxylic acid or esters.

- Esterification: Conversion of pyrrole-2-carboxylic acid to methyl pyrrole-2-carboxylate via Fischer esterification using methanol and acid catalysts under reflux conditions.

- A typical procedure involves refluxing pyrrole-2-carboxylic acid with excess methanol in the presence of sulfuric acid, yielding methyl pyrrole-2-carboxylate with yields exceeding 80%.

Functionalization at the 2-Position

- Electrophilic substitution: Introduction of a formyl group at the 4-position of the pyrrole ring via regioselective formylation, often employing formylating agents such as formyl chloride or paraformaldehyde under acidic or basic conditions.

- Preparation of 4-formyl pyrrole derivatives: This step is critical as it provides the handle for subsequent modifications.

- Friedel–Crafts formylation using formyl chloride in the presence of Lewis acids like titanium tetrachloride has been reported to regioselectively produce 4-formyl pyrroles with yields around 70-85%.

Introduction of the Piperidin-4-yl Group

- Nucleophilic substitution: The key step involves attaching the piperidin-4-yl group to the pyrrole core, typically via nucleophilic substitution or reductive amination.

- Approach 1: Reacting the 4-formyl pyrrole derivative with 4-piperidinol or piperidine derivatives under reductive amination conditions using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Approach 2: Using a suitable linker (e.g., halogenated intermediates) to facilitate nucleophilic substitution with piperidine.

- A practical route involves converting the 4-formyl pyrrole into an imine intermediate, which then reacts with piperidine under reductive conditions to give the desired piperidinyl pyrrole with yields typically between 50-70%.

Formation of the Hydrochloride Salt

- The free base of methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate is dissolved in an appropriate solvent such as ethanol or methanol.

- Acidification: Hydrochloric acid (HCl) gas or concentrated HCl solution is bubbled through or added dropwise to protonate the amine, precipitating the hydrochloride salt.

- Isolation: The salt is filtered, washed with cold solvent, and dried under vacuum.

- The formation of the hydrochloride salt is straightforward, with high purity and yield, often exceeding 90%. The salt's characterization includes melting point determination, IR, NMR, and elemental analysis.

Data Table: Summary of Preparation Methods

Additional Considerations and Notes

- Solvent Choice: Ethanol, methanol, or acetonitrile are preferred for esterification and salt formation due to their solubility profiles.

- Reaction Optimization: Temperature control, molar ratios, and reaction time are critical for regioselectivity and yield.

- Purification: Crystallization and recrystallization from suitable solvents (e.g., ethanol, hexane) are standard for obtaining high-purity products.

- Characterization: Confirmatory techniques include NMR spectroscopy, IR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced piperidine or pyrrole derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Using oxidizing agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride as a reducing agent.

- Substitution : Facilitated by sodium hydride or potassium tert-butoxide.

These reactions can yield various derivatives that may possess distinct chemical properties and biological activities.

Biology

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The pyrrole structure is known for its role in many natural compounds with biological activity, making it an attractive target for drug development. Research indicates that derivatives of pyrrole can exhibit significant antibacterial effects, which is crucial given the rising issue of antibiotic resistance .

Medicine

In medicinal chemistry, this compound is studied for its ability to interact with specific biological targets:

- Antitumor Activity : Some studies have shown that compounds similar to this one exhibit promising antitumor activity against various cancer cell lines, such as A-549 and MDA-MB-468, with IC50 values indicating effective inhibition at low concentrations .

- Drug Development : The compound's unique structure allows it to modulate enzyme activity, making it a candidate for developing new therapeutic agents targeting diseases influenced by specific enzymes.

Industrial Applications

Beyond its use in research, this compound is also explored for applications in developing new materials and as a catalyst in chemical reactions. Its properties may enhance the efficiency and selectivity of industrial processes.

Case Study 1: Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives in combating bacterial infections. For instance, compounds derived from pyrrole have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective potency . This case underscores the importance of exploring this compound in developing new antibacterial agents.

Case Study 2: Cancer Research

In cancer research, compounds similar to this compound have shown promising results against various cancer cell lines. For example, studies indicate that certain derivatives exhibit IC50 values as low as 0.065 µmol/L against specific tumor cells, suggesting their potential as effective chemotherapeutic agents . This highlights the importance of further investigating this compound's structure–activity relationships (SARs) for drug development.

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Dimethyl-2-(Piperidin-4-yl)Acetamide Hydrochloride

Molecular Formula : C₉H₁₈ClN₂O

Key Differences :

- Core Structure : Replaces the pyrrole-2-carboxylate group with an acetamide moiety.

- Physicochemical Properties: Higher basicity due to the dimethylamino group, which may reduce membrane permeability compared to the neutral ester group .

Piperidine, 4-(4-Methyl-1H-Pyrazol-3-yl)-, Hydrochloride

Molecular Formula : C₉H₁₆ClN₃

Key Differences :

- Heterocycle : Substitutes the pyrrole ring with a pyrazole ring, introducing an additional nitrogen atom.

- Electronic Effects : Pyrazole’s aromaticity and electron-withdrawing nature may reduce nucleophilicity at the piperidine nitrogen compared to the pyrrole system.

- Biological Relevance : Pyrazole derivatives are common in kinase inhibitors, suggesting divergent therapeutic applications .

N-(2-Aminoethyl)-N-[(3-Chlorophenyl)Methyl]-5H,6H,7H,8H-[1,2,3,4]Tetrazolo[1,5-a]Pyridine-6-Carboxamide Hydrochloride

Molecular Formula : C₂₀H₂₃ClN₂O₂

Key Differences :

- Complexity : Incorporates a tetrazolo-pyridine core and a 3-chlorophenyl group, increasing steric bulk.

- Molecular Weight : Higher molecular weight (358.87 g/mol ) may reduce bioavailability compared to the target compound’s 244.72 g/mol .

- Applications : Likely targets different biological pathways due to the tetrazole moiety, which is rare in the target compound’s class .

Methyl 4-(Morpholin-4-yl)Pyrimidine-2-Carboxylate

Molecular Formula : C₁₀H₁₃N₃O₃

Key Differences :

- Heterocycle : Replaces pyrrole with a pyrimidine ring, altering aromatic π-system interactions.

Research Implications

- Structure-Activity Relationships (SAR) : The pyrrole-2-carboxylate group in the target compound may optimize binding to targets requiring planar aromatic systems, whereas pyrazole or pyrimidine analogs could favor different binding pockets.

- Synthetic Accessibility : The target compound is commercially available (e.g., Aaron Chemicals, Catalog AR01A9T9), unlike some complex analogs in , suggesting easier scalability .

- Physicochemical Trends : Lower molecular weight and moderate CCS values predict favorable pharmacokinetics for the target compound compared to bulkier analogs .

Biological Activity

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic compound characterized by its unique structural features, which include both a piperidine and a pyrrole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆N₂O₂

- SMILES : COC(=O)C1=CC=CN1C2CCNCC2

- InChI : InChI=1S/C11H16N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3

The compound's structural attributes facilitate interactions with various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Anticancer Potential

This compound has also been evaluated for its anticancer properties. It is believed to act as an inhibitor of specific enzymes involved in cancer pathways.

The compound interacts with molecular targets such as PD-L1, playing a role in immune checkpoint inhibition, which is crucial in cancer immunotherapy .

Study on Antibacterial Activity

A study conducted on various pyrrolidine derivatives highlighted the antibacterial efficacy of this compound compared to other similar compounds. The results indicated that the presence of halogen substituents significantly enhances the bioactivity of piperidine derivatives .

Study on Anticancer Activity

In another investigation focusing on small molecule inhibitors targeting the PD-L1/PD-1 pathway, this compound was identified as a potential candidate for further development due to its ability to modulate immune responses against tumors .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar structural motifs.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzyl)piperidine Derivatives | Piperidine ring | Antibacterial |

| Spiropiperidines | Piperidine ring | Anticancer |

| Condensed Piperidines | Fused rings | Enhanced biological activity |

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate's unique dual-ring structure allows for versatile interactions with biological targets, distinguishing it from other compounds in its class.

Q & A

Q. What synthetic routes are recommended for preparing methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A feasible route involves multi-step functionalization of the pyrrole ring followed by piperidine substitution. Key steps include:

- Esterification : Introduce the methyl carboxylate group via acid-catalyzed esterification (e.g., methanol/H).

- Piperidine Substitution : Utilize nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig) to attach the piperidin-4-yl group .

- Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.

Optimization Tips : - Monitor reaction progress via HPLC or TLC to minimize side products.

- Adjust pH during salt formation to ensure stoichiometric protonation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H/C NMR confirms substitution patterns (e.g., pyrrole C-2 carboxylate vs. C-3) and salt formation via amine protonation .

- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Hydrochloride salts often crystallize in polar solvents (e.g., water/ethanol mixtures), requiring low-temperature data collection to mitigate disorder .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm) and salt adducts (e.g., [M+H] and [M+Cl] ions) .

Advanced Research Questions

Q. How does the piperidin-4-yl substituent influence bioactivity compared to alkyl-substituted analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The piperidine ring enhances target binding via hydrogen bonding (amine proton) and π-π stacking (pyrrole ring). Compare IC values against alkyl analogs (e.g., ethyl or methyl derivatives) in enzyme inhibition assays .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding stability with target proteins (e.g., kinases or GPCRs). Piperidine’s conformational flexibility may improve fit into hydrophobic pockets .

Q. What strategies resolve discrepancies in crystallographic data for this hydrochloride salt?

Methodological Answer:

- Disorder Refinement : Use SHELXL’s PART and SUMP instructions to model disordered chloride ions or solvent molecules. Apply restraints to piperidine ring geometry .

- Twinned Data Analysis : For twinned crystals (common in salts), employ HKLF5 format in SHELXL and test for pseudo-merohedral twinning .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations.

Q. How can computational models predict binding affinity to enzymatic targets?

Methodological Answer:

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for ligand-target interactions using Schrödinger’s FEP+ or AMBER. Compare piperidine’s amine group with analogs to quantify hydrogen-bond contributions .

- Pharmacophore Modeling : Identify critical interaction points (e.g., pyrrole carboxylate as a hydrogen bond acceptor) using MOE or Phase. Validate with mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

- Solvent Screening : Test solubility in buffered solutions (pH 1–7.4) and DMSO/water mixtures. Hydrochloride salts typically exhibit higher aqueous solubility (>10 mM) at acidic pH due to protonation .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies at varying concentrations. Discrepancies may arise from colloidal aggregation masking true solubility.

Q. What analytical approaches validate purity when HPLC and NMR data conflict?

Methodological Answer:

- Orthogonal Methods : Combine HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with charged aerosol detection (CAD) to quantify non-UV-active impurities.

- 2D NMR (HSQC/HMBC) : Detect trace impurities (e.g., unreacted intermediates) via long acquisition times and high magnetic field strengths (≥600 MHz) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.